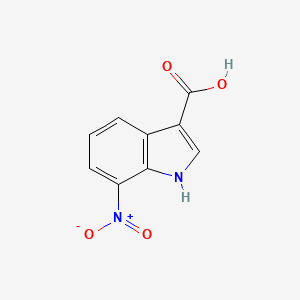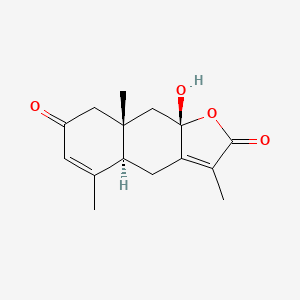![molecular formula C₁₀H₁₅NO B1142727 4-[(1S)-1-amino-2-methylpropyl]phenol CAS No. 1213469-19-2](/img/structure/B1142727.png)
4-[(1S)-1-amino-2-methylpropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1S)-1-amino-2-methylpropyl]phenol, commonly known as 4-Methyl-2-Aminopropiophenone, is an organic compound belonging to the class of phenols. It is an important synthetic intermediate, used in the synthesis of various pharmaceuticals, such as antibiotics, analgesics, anti-inflammatory agents, and anti-cancer drugs. It is also used in the synthesis of various other organic compounds, such as dyes and fragrances.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-[(1S)-1-amino-2-methylpropyl]phenol involves the protection of phenol followed by alkylation with (1S)-1-amino-2-methylpropane. The protecting group is then removed to yield the final product.
Starting Materials
Phenol, (1S)-1-amino-2-methylpropane, Protecting group (e.g. TBDMS or TMS)
Reaction
Phenol is protected with TBDMS or TMS in the presence of a base such as potassium carbonate or sodium hydride., The protected phenol is then reacted with (1S)-1-amino-2-methylpropane in the presence of a base such as sodium hydride or potassium tert-butoxide., The protecting group is then removed using an acid catalyst such as TFA or HCl to yield 4-[(1S)-1-amino-2-methylpropyl]phenol.
Wissenschaftliche Forschungsanwendungen
4-[(1S)-1-amino-2-methylpropyl]phenol has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as antibiotics, analgesics, anti-inflammatory agents, and anti-cancer drugs. It is also used in the synthesis of various other organic compounds, such as dyes and fragrances. It has also been used as a reagent in the synthesis of new compounds, such as heterocyclic compounds and aromatic amines. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as imidazoles and pyrroles.
Wirkmechanismus
The mechanism of action of 4-[(1S)-1-amino-2-methylpropyl]phenol is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body, which then activate certain pathways and lead to the desired effect. For example, 4-[(1S)-1-amino-2-methylpropyl]phenol has been found to bind to the opioid receptor, which then activates the opioid pathway, leading to the desired analgesic effect.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-[(1S)-1-amino-2-methylpropyl]phenol depend on the application and dosage. In general, the compound has been found to have analgesic, anti-inflammatory, and anti-cancer properties. It has also been found to have an anticonvulsant effect, as well as an anti-arrhythmic effect. Additionally, it has been found to have a neuroprotective effect, as well as a cardioprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[(1S)-1-amino-2-methylpropyl]phenol in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications, including pharmaceuticals, dyes, fragrances, and heterocyclic compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it is relatively unstable, and therefore must be stored in an inert atmosphere. Additionally, it can be toxic if handled improperly.
Zukünftige Richtungen
There are several potential future directions for the use of 4-[(1S)-1-amino-2-methylpropyl]phenol. For example, further research could be done to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be done to explore its potential as a reagent in the synthesis of novel compounds. Finally, further research could be done to explore its potential as a drug delivery system, as well as its potential as an imaging agent.
Eigenschaften
IUPAC Name |
4-[(1S)-1-amino-2-methylpropyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAPLTBLRYGSEY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1S)-1-amino-2-methylpropyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)
![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)